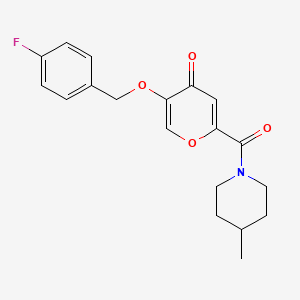

![molecular formula C16H15N9O2 B2454096 2-(1H-苯并[d][1,2,3]三唑-1-基)-N-(2-(6-氧代-3-(1H-1,2,4-三唑-1-基)哒嗪-1(6H)-基)乙基)乙酰胺 CAS No. 1448034-90-9](/img/structure/B2454096.png)

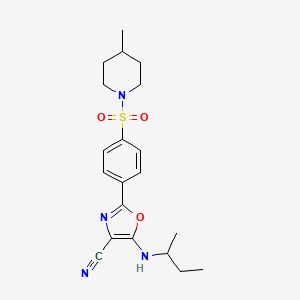

2-(1H-苯并[d][1,2,3]三唑-1-基)-N-(2-(6-氧代-3-(1H-1,2,4-三唑-1-基)哒嗪-1(6H)-基)乙基)乙酰胺

货号 B2454096

CAS 编号:

1448034-90-9

分子量: 365.357

InChI 键: OPGUWBFDZFQZCX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a 1,2,3-triazole ring and a pyridazine ring. 1,2,3-Triazoles are a class of isomeric chemical compounds with a five-membered ring of two carbon atoms and three nitrogen atoms . They are basic aromatic heterocycles . Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms) with the nitrogen atoms in positions 1 and 2 .

Synthesis Analysis

Substituted 1,2,3-triazoles can be produced using the azide alkyne Huisgen cycloaddition in which an azide and an alkyne undergo a 1,3-dipolar cycloaddition reaction . The synthesis of the pyridazine ring is not mentioned in the search results.科学研究应用

- Background : The compound is closely related to HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) , which is a widely used in situ activation reagent in both solid-phase and solution-phase peptide synthesis . It offers reactivity similar to symmetrical anhydrides and BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). Couplings proceed smoothly, and rates can be enhanced by adding HOBt (1-hydroxybenzotriazole) to the reaction .

- Applications :

- Limiting Enantiomerization : TBTU and similar benzotriazole-based reagents limit enantiomerization during fragment condensation and DMAP-catalyzed esterification of arginine derivatives . This property is crucial for maintaining stereochemistry in peptide synthesis.

- Triazole Derivatives : One of the triazole derivatives (likely related to this compound) has demonstrated potent cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range . Further research is warranted to explore its mechanism of action and potential as an anticancer agent.

- Esterification Reactions : Similar benzotriazole-based compounds have been successfully employed in esterification reactions, including solid-phase nucleotide synthesis . Their reactivity and stability make them valuable tools for constructing diverse organic molecules.

Peptide Synthesis and Coupling Reactions

Anticancer Activity

Other Synthetic Applications

属性

IUPAC Name |

2-(benzotriazol-1-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N9O2/c26-15(9-24-13-4-2-1-3-12(13)20-22-24)18-7-8-23-16(27)6-5-14(21-23)25-11-17-10-19-25/h1-6,10-11H,7-9H2,(H,18,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGUWBFDZFQZCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N9O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

3-Cyclohexylbicyclo[1.1.1]pentan-1-amine

2287302-73-0

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride](/img/structure/B2454014.png)

![2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2454015.png)

![3-Cyclohexylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2454016.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2454019.png)

![2-methyl-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2454022.png)

![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2454025.png)

![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)